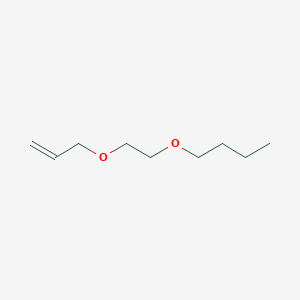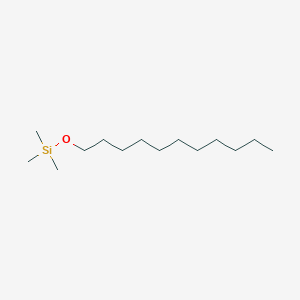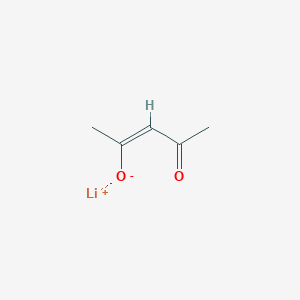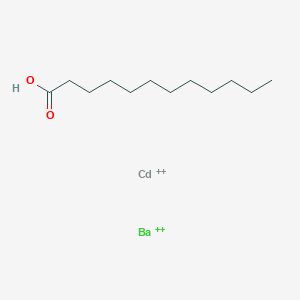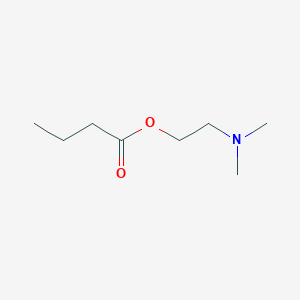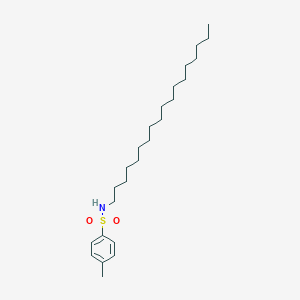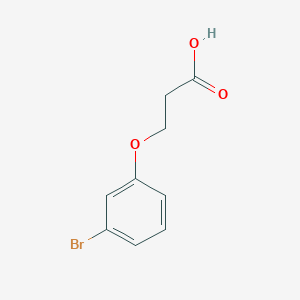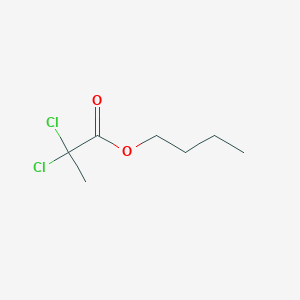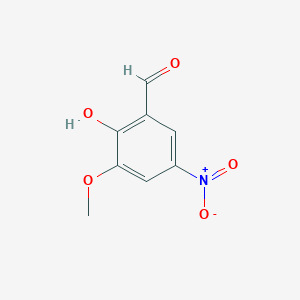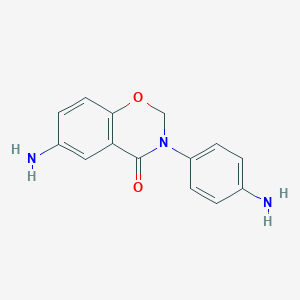
4H-1,3-BENZOXAZIN-4-ONE, 6-AMINO-3-(p-AMINOPHENYL)-2,3-DIHYDRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it an interesting topic for further investigation. In
Wissenschaftliche Forschungsanwendungen
4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to have anticancer properties and has been studied for its potential use in cancer therapy.
Wirkmechanismus
The mechanism of action of 4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- is not fully understood. However, it has been suggested that this compound may act by inhibiting the expression of pro-inflammatory cytokines and enzymes, which are involved in the inflammatory response. Additionally, this compound has been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemische Und Physiologische Effekte
4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- in lab experiments is its potential therapeutic applications in various scientific research fields. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro-. One potential direction is the further investigation of its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Additionally, the mechanism of action of this compound could be further explored to better understand how it exerts its biological effects. Furthermore, the toxicity of this compound could be further investigated to determine its safety for use in various applications.
Conclusion:
In conclusion, 4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- is a chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. While there are limitations to its use in lab experiments, further investigation of this compound could lead to the development of new therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of 4H-1,3-benzoxazin-4-one, 6-amino-3-(p-aminophenyl)-2,3-dihydro- involves the reaction of 2-aminophenol with p-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced using a reducing agent such as sodium borohydride to obtain the desired compound.
Eigenschaften
CAS-Nummer |
18672-13-4 |
|---|---|
Produktname |
4H-1,3-BENZOXAZIN-4-ONE, 6-AMINO-3-(p-AMINOPHENYL)-2,3-DIHYDRO- |
Molekularformel |
C14H13N3O2 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
6-amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H13N3O2/c15-9-1-4-11(5-2-9)17-8-19-13-6-3-10(16)7-12(13)14(17)18/h1-7H,8,15-16H2 |
InChI-Schlüssel |
MYCCIRTWWFFNLD-UHFFFAOYSA-N |
SMILES |
C1N(C(=O)C2=C(O1)C=CC(=C2)N)C3=CC=C(C=C3)N |
Kanonische SMILES |
C1N(C(=O)C2=C(O1)C=CC(=C2)N)C3=CC=C(C=C3)N |
Andere CAS-Nummern |
18672-13-4 |
Synonyme |
6-Amino-3-(4-aminophenyl)-2H-1,3-benzoxazin-4(3H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





